(E)-4-((2-cyano-2-(4-(p-tolyl)thiazol-2-yl)vinyl)amino)benzamide
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Description
(E)-4-((2-cyano-2-(4-(p-tolyl)thiazol-2-yl)vinyl)amino)benzamide, also known as CPTH6, is a small molecule inhibitor that has shown promising results in scientific research. It has been found to have potential applications in the field of cancer research, as well as other areas of biomedical research. In
Scientific Research Applications
Synthesis and Applications in Material Science
Multi-Stimuli Response of Novel Compounds
A study on novel V-shaped molecules related to the structure of (E)-4-((2-cyano-2-(4-(p-tolyl)thiazol-2-yl)vinyl)amino)benzamide demonstrates multi-stimuli responses, including morphology-dependent fluorochromism. These properties suggest applications in security inks and materials with reversible color changes under different conditions (Xiao-lin Lu et al., 2016).
Anticancer Activity
Synthesis and Anticancer Activity of Derivatives
Research on S-glycosyl and S-alkyl derivatives of similar structures has shown significant in vitro anticancer activities against various cancer cell lines. This highlights the potential of these compounds in developing new anticancer agents (H. Saad & A. Moustafa, 2011).
Antifungal and Antibacterial Agents
Novel Synthesis Approaches for Antifungal Agents
Studies on the synthesis of new 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides and their derivatives indicate potential antifungal activities. The methodological innovation in synthesizing these compounds could lead to new antifungal and antibacterial agents (B. Narayana et al., 2004).
Polymer Science
Functional Modification of Hydrogels
Research into radiation-induced polyvinyl alcohol/acrylic acid hydrogels modified with amine compounds reveals the enhanced swelling properties and potential for medical applications due to their antibacterial and antifungal activities (H. M. Aly & H. L. A. El-Mohdy, 2015).
Corrosion Inhibition
Molecular Dynamics and Corrosion Inhibition Studies
Investigations on thiazole derivatives as corrosion inhibitors for mild steel in sulfuric acid solutions have been carried out, including molecular dynamics simulations. These studies offer insights into the development of more effective corrosion inhibitors for industrial applications (K. F. Khaled & M. Amin, 2009).
properties
IUPAC Name |
4-[[(E)-2-cyano-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4OS/c1-13-2-4-14(5-3-13)18-12-26-20(24-18)16(10-21)11-23-17-8-6-15(7-9-17)19(22)25/h2-9,11-12,23H,1H3,(H2,22,25)/b16-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIYFDDYOXYENRC-LFIBNONCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=C(C=C3)C(=O)N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC=C(C=C3)C(=O)N)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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